Olivetolic Acid

Description

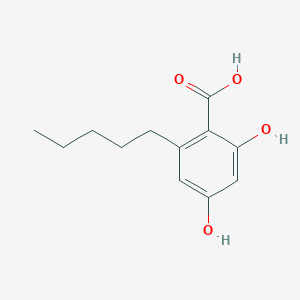

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKFRRXJUJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197688 | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-72-5 | |

| Record name | Olivetolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVETOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Architecture of Olivetolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivetolic acid, a resorcinolic acid, stands as the central polyketide precursor to the vast array of cannabinoids synthesized in Cannabis sativa. Its formation from the primary metabolites hexanoyl-CoA and malonyl-CoA is a finely orchestrated two-step enzymatic cascade. This technical guide provides an in-depth exploration of the core mechanism, detailing the roles of Tetraketide Synthase (TKS) and this compound Cyclase (OAC), summarizing key quantitative data, and presenting detailed experimental protocols for the study of this pivotal biosynthetic pathway.

The Core Mechanism: A Two-Enzyme System

The biosynthesis of this compound is not the work of a single enzyme but a sequential reaction catalyzed by two distinct proteins: Tetraketide Synthase (TKS), also known as Olivetol Synthase (OLS), and this compound Cyclase (OAC).[1][2][3]

Step 1: Linear Tetraketide Synthesis by Tetraketide Synthase (TKS)

The process is initiated by TKS, a type III polyketide synthase (PKS).[1][4] This enzyme catalyzes the iterative condensation of one molecule of hexanoyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units). This reaction involves a series of decarboxylative Claisen condensations to build a linear poly-β-keto intermediate, specifically a tetraketide. In the absence of the subsequent enzyme, OAC, the TKS reaction primarily yields olivetol, the decarboxylated form of this compound, through a non-enzymatic C2 → C7 decarboxylative aldol condensation. Other derailment byproducts, such as pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), can also be formed through premature lactonization of reaction intermediates.

Step 2: Cyclization to this compound by this compound Cyclase (OAC)

The linear tetraketide intermediate produced by TKS is the substrate for this compound Cyclase (OAC). OAC is a dimeric α+β barrel (DABB) protein that catalyzes a crucial C2–C7 intramolecular aldol condensation. A key feature of this reaction is the retention of the carboxylate group, which is uncommon in plant polyketide biosynthesis. This enzymatic cyclization is highly specific and essential for the formation of this compound, the direct precursor for downstream cannabinoid biosynthesis. Structural and mutagenesis studies have identified Tyr72 and His78 as key acid/base catalysts within the OAC active site.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and related products.

Table 1: In Vitro Product Titers from TKS and TKS/OAC Reactions

| Enzyme(s) | Product | Titer (nm) | Reference |

| TKS | Olivetol | 416 ± 96 | |

| TKS | Hexanoyl triacetic acid lactone (HTAL) | 5.4 ± 3.7 | |

| TKS + OAC | This compound | 13.7 ± 4.0 |

Table 2: Engineered E. coli Production of this compound

| Strain/Condition | Titer (mg/L) | Reference |

| Initial engineered E. coli strain | 0.11 | |

| Engineered E. coli with optimized precursor supply | 9.18 | |

| Engineered E. coli with β-oxidation reversal and optimized fermentation | 80 |

Table 3: Kinetic Parameters of Olivetol Synthase (OLS/TKS)

| Substrate | Product | kcat/Km (s⁻¹M⁻¹) | Reference |

| Hexanoyl-CoA | Olivetol | 1013 | |

| Hexanoyl-CoA | Tetraketide pyrone | 280 | |

| Hexanoyl-CoA | Triketide pyrone | 811 |

Visualizing the Pathway and Workflows

Biochemical Pathway of this compound Formation

Caption: Enzymatic cascade for this compound synthesis.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro this compound synthesis and analysis.

Experimental Protocols

Recombinant Expression and Purification of TKS and OAC

This protocol is adapted from methodologies described for expressing these enzymes in E. coli.

-

Gene Synthesis and Cloning: Codon-optimized cDNAs for C. sativa TKS and OAC are synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., N- or C-terminal His6-tag) for purification.

-

Bacterial Culture: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-22°C) for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., at 15,000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Confirm the purity of the eluted protein by SDS-PAGE.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Determine the protein concentration using a standard method (e.g., Bradford assay or Nanodrop).

-

In Vitro Enzyme Assay for this compound Biosynthesis

This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC.

-

Reaction Mixture: Prepare the reaction mixture in a total volume of 50-100 µL:

-

Buffer: 100 mM sodium citrate buffer (pH 5.5).

-

Substrates:

-

100-200 µM Hexanoyl-CoA.

-

200-600 µM Malonyl-CoA.

-

-

Enzymes:

-

Purified TKS (e.g., 1-5 µg).

-

Purified OAC (e.g., 1-5 µg).

-

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture without the enzymes at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzymes.

-

Incubate at 30°C for a defined period (e.g., 1-3 hours).

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid (e.g., 1-2%).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Sample Preparation for Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

HPLC and LC-MS/MS Analysis of Reaction Products

This protocol provides a general method for the separation and quantification of this compound and related compounds.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might be from 70% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-45°C.

-

Detection Wavelength: 228 nm and 280 nm are suitable for detecting olivetol and this compound.

-

Quantification: Create a standard curve using authentic standards of this compound and olivetol to quantify the products in the enzymatic reactions.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification:

-

LC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for the acidic nature of this compound.

-

Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions.

-

This compound: m/z 223.1 → 179.1.

-

Olivetol: m/z 179.1 → 137.1.

-

Note: These transitions should be optimized on the specific instrument being used.

-

-

Conclusion

The formation of this compound from hexanoyl-CoA and malonyl-CoA is a well-defined, two-step enzymatic process that is fundamental to the biosynthesis of cannabinoids. The synergistic action of Tetraketide Synthase and this compound Cyclase ensures the specific production of the required carboxylated precursor. The detailed mechanisms and protocols presented in this guide provide a solid foundation for researchers and professionals aiming to study, engineer, and harness this critical biosynthetic pathway for applications in synthetic biology and drug development.

References

- 1. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 4. Biosynthesis of cannabinoid precursor this compound in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Olivetolic acid's function in plant secondary metabolism.

An In-depth Technical Guide on the Function of Olivetolic Acid in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound's pivotal role in plant secondary metabolism, with a primary focus on its function as the central precursor in cannabinoid biosynthesis. The document details the enzymatic processes, regulatory aspects, and experimental methodologies relevant to the study of this significant polyketide.

Executive Summary

This compound (OA) is an alkylresorcinolic acid that serves as the polyketide nucleus for the vast array of cannabinoids found in Cannabis sativa.[1][2][3] Its biosynthesis is a critical control point in the pathway leading to the production of medicinally and psychoactively significant compounds such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2] The formation of OA is a two-step enzymatic process catalyzed by this compound synthase (also known as tetraketide synthase) and this compound cyclase.[4] Beyond its role as a biosynthetic intermediate, this compound itself has demonstrated antimicrobial, cytotoxic, and photoprotective properties. Understanding the biosynthesis and function of this compound is paramount for the metabolic engineering of cannabinoid production in various expression systems and for the discovery of novel therapeutic agents.

Biosynthesis of this compound

The biosynthesis of this compound occurs predominantly in the glandular trichomes of Cannabis sativa flowers. The pathway commences with precursors from fatty acid metabolism and culminates in a cyclized polyketide.

Precursor Molecules

The biosynthesis of this compound utilizes two primary precursor molecules:

-

Hexanoyl-CoA: This serves as the starter unit for the polyketide chain. It is derived from fatty acid biosynthesis.

-

Malonyl-CoA: Three molecules of malonyl-CoA are used as extender units in the iterative condensation process.

Core Enzymatic Reactions

Two key enzymes, acting in concert, are responsible for the synthesis of this compound:

-

Tetraketide Synthase (TKS): Previously referred to as olivetol synthase (OLS), TKS is a type III polyketide synthase (PKS). It catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with one molecule of hexanoyl-CoA. This series of Claisen condensations results in the formation of a linear tetraketide intermediate, 3,5,7-trioxododecanoyl-CoA.

-

This compound Cyclase (OAC): This enzyme is crucial for the proper cyclization of the tetraketide intermediate. OAC catalyzes an intramolecular C2-C7 aldol condensation of the linear polyketide chain. A key feature of this reaction is the retention of the carboxylic acid group, which is rare for plant polyketides. OAC is a dimeric α+β barrel (DABB) protein, structurally similar to polyketide cyclases found in Streptomyces.

In the absence of OAC, the TKS enzyme alone primarily produces olivetol, the decarboxylated form of this compound, along with other byproduct pyrones such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL). The presence of OAC ensures the regioselective cyclization to form this compound.

Role as a Precursor in Cannabinoid Biosynthesis

This compound is the foundational molecule for the biosynthesis of the vast majority of cannabinoids. The pathway proceeds as follows:

-

Prenylation: The enzyme geranylpyrophosphate:olivetolate geranyltransferase catalyzes the prenylation of this compound with geranyl pyrophosphate (GPP). This reaction forms cannabigerolic acid (CBGA).

-

"Mother Cannabinoid": CBGA is often referred to as the "mother cannabinoid" because it is the direct precursor to the acidic forms of the most well-known cannabinoids.

-

Enzymatic Conversion: Specific synthase enzymes convert CBGA into other cannabinoid acids:

-

THCA synthase converts CBGA to Δ⁹-tetrahydrocannabinolic acid (THCA).

-

CBDA synthase converts CBGA to cannabidiolic acid (CBDA).

-

CBCA synthase converts CBGA to cannabichromenic acid (CBCA).

-

These acidic cannabinoids can then be decarboxylated by heat or light to their neutral, pharmacologically active forms (THC, CBD, CBC).

Quantitative Data Summary

The production of this compound has been a significant target for metabolic engineering. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Product Profile of TKS Assays

| Enzyme(s) Present | This compound | Olivetol | PDAL & HTAL (α-pyrones) | Reference |

| TKS alone | Not detected | Major product | Detected | |

| TKS + OAC | Major product | Decreased formation | Detected |

Table 2: Production of this compound in Engineered Microorganisms

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Escherichia coli | Expression of TKS, OAC, and precursor pathway enzymes | 80 | |

| Yarrowia lipolytica | Debottlenecking precursor supply (hexanoyl-CoA, malonyl-CoA) | 83-fold increase (specific titer not stated) | |

| Fungal hosts (Aspergillus nidulans) | Utilization of fungal PKS systems | >100 | |

| Saccharomyces cerevisiae | Expression of TKS and OAC with hexanoate feeding | 0.48 |

Experimental Protocols

This section outlines methodologies for the analysis of this compound biosynthesis.

In Vitro Enzyme Assay for this compound Production

This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC enzymes.

1. Reagents and Buffers:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT.

-

Substrates:

-

Hexanoyl-CoA (10 mM stock in water)

-

Malonyl-CoA (10 mM stock in water)

-

-

Enzymes:

-

Purified recombinant TKS protein

-

Purified recombinant OAC protein

-

-

Stop Solution: 20% (v/v) Acetic Acid.

2. Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube with a total volume of 100 µL.

-

Add the following components to the assay buffer:

-

1 µL Hexanoyl-CoA (final concentration: 100 µM)

-

5 µL Malonyl-CoA (final concentration: 500 µM)

-

2-5 µg of purified TKS

-

2-5 µg of purified OAC

-

-

For a negative control (TKS only), omit the OAC enzyme.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried extract in 50 µL of methanol for analysis.

Analytical Method: HPLC Analysis

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 270 nm and 305 nm.

3. Quantification:

-

Prepare a standard curve using an authentic this compound standard of known concentrations.

-

Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum to the standard.

References

- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Bioactive Landscape of Olivetolic Acid Derivatives: A Technical Guide to Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivetolic acid, a key biosynthetic precursor to the vast array of cannabinoids, and its synthetic and natural derivatives are emerging as a compelling class of bioactive molecules with significant pharmacological potential. This technical guide provides an in-depth exploration of the current understanding of this compound derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document synthesizes quantitative bioactivity data, details key experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of a Cannabinoid Cornerstone

This compound is a naturally occurring alkylresorcinolic acid that serves as the foundational building block for the biosynthesis of hundreds of cannabinoids in Cannabis sativa.[1] Beyond its role as a precursor, this compound and its derivatives are demonstrating a spectrum of biological activities that position them as promising candidates for therapeutic development. These compounds possess a flexible scaffold that allows for structural modifications, leading to a diverse library of molecules with potentially enhanced potency and target specificity. This guide will delve into the core pharmacological activities of these derivatives, providing the technical details necessary to inform future research and development endeavors.

Biosynthesis of this compound: The Starting Point

The formation of this compound in Cannabis sativa is a two-step enzymatic process. It begins with the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) known as this compound synthase (OAS) or tetraketide synthase (TKS).[1][2] The resulting linear polyketide intermediate is then cyclized by the enzyme this compound cyclase (OAC) to form this compound.[1][2] This biosynthetic pathway is a critical control point in the production of cannabinoids and a target for metabolic engineering to produce novel derivatives.

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Pharmacological Activities and Quantitative Data

This compound derivatives have demonstrated a range of promising pharmacological activities. This section summarizes the key findings and presents available quantitative data in a structured format.

Anticancer Activity

While direct evidence for the anticancer effects of a wide range of this compound derivatives is still emerging, studies on related resorcinol structures and downstream cannabinoids suggest a strong potential. The mechanism of action is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound-Related Compounds

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Olivacine Derivative 15 | L1210 (Murine Leukemia) | Cytotoxicity | 0.33 µM | |

| Olivacine Derivative 25 | L1210 (Murine Leukemia) | Cytotoxicity | 1.5 µM | |

| Olivacine Derivative 25 | A549 (Human Lung Carcinoma) | Cytotoxicity | 2.12 µM | |

| Oleanolic Acid | HL-60 (Human Leukemia) | Cytotoxicity | 44 µM | |

| Synthetic β-nitrostyrene derivative | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | 0.81 ± 0.04 µg/mL | |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxicity | 1.82 ± 0.05 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenases (COX).

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Derivative | Target/Assay | IC50 Value | Reference |

| Olivetol | Prostaglandin Synthesis Inhibition | - | |

| Oleacein | PLA2 + 5-LOX | 16.11 µM | |

| Oleacein | 5-LOX | 45.02 µM | |

| Oleacein | COX-2 | 1.27 µM | |

| Hydroxytyrosol | COX-1 | 0.13 µM |

Neuroprotective Activity

Emerging research suggests that this compound and its derivatives may offer protection against neurodegenerative processes. This compound itself has shown a modest anticonvulsant effect in a mouse model of Dravet syndrome. The neuroprotective mechanisms are thought to involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Table 3: Neuroprotective and Cannabinoid Receptor Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Target/Assay | Activity | Value | Reference |

| This compound | Scn1a+/- mouse model | Anticonvulsant | Modest effect at 100 mg/kg | |

| Synthetic Derivative (CB-25) | Human CB1 Receptor (cAMP formation) | Agonist | EC50 = 1600 nM | |

| Synthetic Derivative (CB-52) | Human CB1 Receptor (cAMP formation) | Agonist | EC50 = 2600 nM | |

| Synthetic Derivative (CB-52) | N18TG2 cells (cAMP formation) | Agonist | IC50 = 450 nM |

Antimicrobial Activity

This compound derivatives have shown notable activity against various bacterial strains, particularly Gram-positive bacteria. The length of the alkyl side chain appears to play a crucial role in their antibacterial potency.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC Value | Reference |

| Cannabidiolic acid (CBDA) | Gram-positive pathogens | 2 µg/mL | |

| Cannabidiol (CBD) | Gram-positive pathogens | 1-2 µg/mL |

Key Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While research is ongoing, evidence from related compounds points towards the modulation of key pathways in cancer, inflammation, and neuroprotection.

NF-κB and Nrf2 Signaling in Cancer and Inflammation

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) are critical regulators of inflammatory and antioxidant responses and are often dysregulated in cancer. Derivatives of the related triterpenoid, oleanolic acid, have been shown to target these pathways. It is plausible that this compound derivatives with similar structural motifs could exert their anti-inflammatory and anticancer effects through the modulation of these pathways.

Cannabinoid Receptor Signaling

Synthetic derivatives of olivetol have been shown to act as ligands for cannabinoid receptors CB1 and CB2. These G protein-coupled receptors are involved in a wide range of physiological processes, and their modulation can lead to analgesic, anti-inflammatory, and neuroprotective effects. The binding of a ligand to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the bioactivity of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7, A549).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured macrophages.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in complete DMEM.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubate for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Neuroprotective Activity: Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.

-

For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

-

-

Seeding and Pre-treatment:

-

Seed the cells (differentiated or undifferentiated) in a 96-well plate.

-

After 24 hours, pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

-

Induction of Neurotoxicity:

-

Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-β peptide.

-

Incubate for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Assess cell viability using the MTT assay as described in section 5.1.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

-

Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).

-

Conclusion and Future Directions

This compound and its derivatives represent a promising and largely untapped resource for the development of novel therapeutics. The evidence to date highlights their potential in oncology, inflammatory diseases, neurology, and infectious diseases. The versatility of the this compound scaffold allows for the generation of a wide array of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective derivatives.

-

Elucidation of Molecular Mechanisms: To precisely identify the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: To validate the in vitro findings in relevant animal models of disease and to assess the toxicological profile of lead compounds.

-

Metabolic Engineering and Synthetic Biology: To develop efficient and scalable methods for the production of this compound and its novel derivatives.

The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

The Central Role of Olivetolic Acid in Cannabinoid Biosynthesis: A Technical Guide to the Formation of CBGA, CBDA, and THCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diverse pharmacological activities of cannabinoids, primarily produced by Cannabis sativa, have spurred intense scientific interest. At the heart of the biosynthesis of the major cannabinoids lies olivetolic acid, a resorcinolic acid that serves as the foundational building block for a vast array of these compounds. This technical guide provides an in-depth exploration of the enzymatic cascade that channels this compound into the production of cannabigerolic acid (CBGA), the central precursor to the acidic cannabinoids, which is subsequently converted into cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA). This document will detail the core enzymatic reactions, present quantitative data for key enzymes, provide comprehensive experimental protocols for their study, and visually represent the intricate biosynthetic pathways.

The Biosynthetic Pathway: From this compound to Major Cannabinoids

The biosynthesis of CBGA, CBDA, and THCA is a multi-step enzymatic process primarily occurring in the glandular trichomes of the Cannabis sativa plant.[1] The journey begins with the formation of this compound itself, a process involving the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.[2]

Formation of this compound

The synthesis of this compound is a two-enzyme process:

-

Tetraketide Synthase (TKS): This Type III polyketide synthase, also known as olivetol synthase (OLS), catalyzes the initial condensation steps to form a linear polyketide intermediate.[1][3] In the absence of the subsequent enzyme, TKS can lead to the production of byproducts like olivetol and pyrones.[1]

-

This compound Cyclase (OAC): This enzyme is crucial for the proper cyclization of the linear tetraketide produced by TKS, leading to the formation of this compound through an intramolecular aldol condensation. The presence of OAC is essential to channel the pathway towards this compound rather than the byproduct olivetol.

The Gateway to Cannabinoids: Formation of CBGA

Once this compound is synthesized, it enters the cannabinoid-specific pathway through the action of:

-

Geranyl-pyrophosphate—this compound geranyltransferase (GOT): Also known as cannabigerolic acid synthase (CBGAS), this enzyme catalyzes the prenylation of this compound with geranyl pyrophosphate (GPP). This alkylation reaction is a critical step, as it forms cannabigerolic acid (CBGA), the "mother of all cannabinoids."

Diversification of Cannabinoids: Formation of CBDA and THCA

CBGA serves as the common substrate for the final enzymatic steps that produce the major acidic cannabinoids:

-

THCA Synthase (THCAS): This FAD-dependent oxidoreductase catalyzes the oxidative cyclization of CBGA to form tetrahydrocannabinolic acid (THCA), the acidic precursor to the psychoactive compound THC.

-

CBDA Synthase (CBDAS): Similar to THCAS, CBDA synthase is also a FAD-dependent oxidoreductase that acts on CBGA. However, it catalyzes a different cyclization reaction to produce cannabidiolic acid (CBDA), the acidic precursor to the non-psychoactive compound CBD.

digraph "Cannabinoid Biosynthesis Pathway" {

graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: The core biosynthetic pathway from this compound to major cannabinoids.", labelloc=b, labeljust=c];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Hexanoyl_CoA [label="Hexanoyl-CoA"];

Malonyl_CoA [label="3x Malonyl-CoA"];

Olivetolic_Acid [label="this compound", fillcolor="#FBBC05"];

GPP [label="Geranyl Pyrophosphate"];

CBGA [label="Cannabigerolic Acid (CBGA)", fillcolor="#34A853"];

THCA [label="Tetrahydrocannabinolic Acid (THCA)", fillcolor="#EA4335"];

CBDA [label="Cannabidiolic Acid (CBDA)", fillcolor="#4285F4"];

TKS [label="Tetraketide Synthase (TKS)", shape=ellipse, fillcolor="#FFFFFF"];

OAC [label="this compound Cyclase (OAC)", shape=ellipse, fillcolor="#FFFFFF"];

GOT [label="Geranyl-pyrophosphate:\nolivetolate geranyltransferase (GOT)", shape=ellipse, fillcolor="#FFFFFF"];

THCAS [label="THCA Synthase", shape=ellipse, fillcolor="#FFFFFF"];

CBDAS [label="CBDA Synthase", shape=ellipse, fillcolor="#FFFFFF"];

{rank=same; Hexanoyl_CoA; Malonyl_CoA;}

{rank=same; TKS; OAC;}

{rank=same; THCA; CBDA;}

Hexanoyl_CoA -> TKS;

Malonyl_CoA -> TKS;

TKS -> OAC [label="Linear Tetraketide"];

OAC -> Olivetolic_Acid;

Olivetolic_Acid -> GOT;

GPP -> GOT;

GOT -> CBGA;

CBGA -> THCAS;

CBGA -> CBDAS;

THCAS -> THCA;

CBDAS -> CBDA;

}

General workflow for recombinant enzyme production.

In Vitro Enzyme Assays

This assay measures the combined activity of TKS and OAC to produce this compound.

-

Reaction Mixture:

-

100 mM Potassium Phosphate buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

50 µM Hexanoyl-CoA

-

150 µM Malonyl-CoA

-

1-5 µM purified TKS

-

1-5 µM purified OAC

-

Procedure:

-

Combine all components except malonyl-CoA and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate at 30°C for 30-60 minutes.

-

Quench the reaction by adding an equal volume of acetonitrile or methanol containing an internal standard.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS.

This assay quantifies the formation of CBGA from this compound and GPP.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.0)

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM this compound

-

200 µM Geranyl Pyrophosphate (GPP)

-

Purified GOT (or microsomal fraction containing the enzyme)

-

Procedure:

-

Combine buffer, MgCl₂, DTT, and this compound. Pre-incubate at 30°C for 5 minutes.

-

Add the enzyme preparation and pre-incubate for another 5 minutes.

-

Initiate the reaction by adding GPP.

-

Incubate at 30°C for 30-60 minutes.

-

Quench and process the reaction as described for the TKS/OAC assay.

-

Analyze the supernatant for CBGA formation by HPLC or LC-MS/MS.

These assays measure the conversion of CBGA to THCA or CBDA.

-

Reaction Mixture:

-

100 mM Sodium Citrate buffer (pH 5.0)

-

50 µM CBGA

-

1-5 µM purified THCAS or CBDAS

-

Procedure:

-

Combine the buffer and CBGA and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 37°C for 15-30 minutes.

-

Quench and process the reaction as described above.

-

Analyze the supernatant for the formation of THCA or CBDA and the depletion of CBGA by HPLC or LC-MS/MS.

Product Quantification by HPLC and LC-MS/MS

Accurate quantification of substrates and products is critical for determining enzyme kinetics.

-

HPLC-UV Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detector set at wavelengths appropriate for cannabinoids (e.g., 220 nm and 270 nm).

-

Quantification: Based on a standard curve generated with authentic standards of this compound, CBGA, CBDA, and THCA.

-

LC-MS/MS Method:

-

Provides higher sensitivity and specificity.

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for these acidic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for specific quantification of each analyte based on its precursor and product ion transitions.

Analytical workflow for cannabinoid quantification.

Conclusion

This compound stands as the crucial molecular cornerstone for the biosynthesis of the major cannabinoids. The intricate and coordinated action of a series of specialized enzymes—TKS, OAC, GOT, THCAS, and CBDAS—transforms this simple phenolic acid into the pharmacologically significant compounds CBGA, CBDA, and THCA. A thorough understanding of this biosynthetic pathway, including the kinetic properties of the involved enzymes and the methodologies to study them, is paramount for researchers and professionals in the fields of cannabinoid science and drug development. The ability to reconstitute and manipulate this pathway in vitro and in heterologous systems opens up exciting possibilities for the production of known and novel cannabinoids with tailored therapeutic properties. This technical guide provides a foundational framework for further investigation and exploitation of this fascinating biosynthetic cascade.

References

- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digscholarship.unco.edu [digscholarship.unco.edu]

The chemical properties and stability of olivetolic acid.

An In-depth Technical Guide to the Chemical Properties and Stability of Olivetolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OA), a naturally occurring alkylresorcinolic acid, serves as the foundational polyketide core in the biosynthesis of a diverse array of cannabinoids in Cannabis sativa.[1][2][3][4] Its chemical structure, properties, and stability are of paramount importance for researchers in natural product synthesis, metabolic engineering, and pharmaceutical development. As the direct precursor to cannabigerolic acid (CBGA), the "mother cannabinoid," a thorough understanding of this compound is critical for the efficient production of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[5] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, detailed experimental protocols for its analysis, and a visualization of its central role in the cannabinoid biosynthetic pathway.

Chemical and Physical Properties

This compound is a member of the benzoic acid class, characterized as a salicylic acid derivative where the hydrogens ortho- and para- to the carboxyl group are substituted by a pentyl and a hydroxy group, respectively. A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dihydroxy-6-pentylbenzoic acid | |

| Synonyms | 6-Pentyl-β-resorcylic Acid, 2,4-Dihydroxy-6-pentylbenzoic Acid, Allazetolcarboxylic Acid, Olivetolcarboxylic Acid | |

| CAS Number | 491-72-5 | |

| Molecular Formula | C₁₂H₁₆O₄ | |

| Molecular Weight | 224.25 g/mol | |

| Appearance | Colorless solid, Off-white powder | |

| Melting Point | 143 - 149 °C | |

| Boiling Point | 403.9 °C at 760 mmHg (Predicted) | |

| Density | 1.237 g/cm³ (Predicted) | |

| pKa | 3.41 ± 0.34 (Predicted) | |

| UV λmax | 218, 263, 301 nm | |

| Solubility | DMSO: 50 - 250 mg/mL (may require ultrasonic agitation) | |

| DMF: 50 mg/mL | ||

| Ethanol: 50 mg/mL | ||

| Methanol: Slightly soluble | ||

| Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL |

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and application in experimental and manufacturing processes.

General Stability: this compound is reported to be hygroscopic, meaning it tends to absorb moisture from the air. This property necessitates careful storage in dry, sealed containers to prevent degradation. For long-term storage, maintaining a temperature of -20°C is recommended to ensure stability for five years or more. For shorter periods, storage at 4°C in a sealed, moisture-free environment is adequate.

Influence of pH, Light, and Heat: While specific degradation kinetics for this compound under various pH, light, and thermal conditions are not extensively detailed in the reviewed literature, general principles for phenolic compounds and antioxidants apply.

-

pH: Phenolic compounds can be susceptible to degradation in neutral or alkaline conditions. Given its predicted pKa of ~3.41, this compound will be predominantly in its ionized (olivetoate) form at physiological pH, which may affect its stability and reactivity. As a general rule, acidic conditions (pH < 4) tend to improve the stability of such compounds.

-

Light: Exposure to light, particularly UV radiation, can catalyze the oxidation of phenolic compounds. Therefore, it is advisable to store this compound, both in solid form and in solution, protected from light.

-

Heat: Elevated temperatures can accelerate oxidative degradation and decarboxylation. While the boiling point is high, thermal degradation can occur at much lower temperatures over time. The decarboxylated analogue of this compound is olivetol.

Biosynthesis of this compound and Cannabinoids

This compound is the product of a two-step enzymatic pathway in Cannabis sativa. The process begins with the condensation of one molecule of hexanoyl-CoA and three molecules of malonyl-CoA, catalyzed by the enzyme tetraketide synthase (TKS). This reaction forms a reactive polyketide intermediate. Subsequently, the enzyme this compound cyclase (OAC) catalyzes a C2–C7 intramolecular aldol condensation, which forms the aromatic ring and retains the crucial carboxylic acid group to yield this compound.

Once formed, this compound serves as the substrate for a prenyltransferase, which attaches a geranyl group from geranyl pyrophosphate (GPP) to create cannabigerolic acid (CBGA). CBGA is the central precursor from which other major cannabinoids are synthesized.

Caption: Biosynthetic pathway of this compound and its conversion to CBGA.

Experimental Protocols

Accurate quantification and analysis of this compound require robust experimental protocols. The following sections detail methodologies for its enzymatic synthesis and analytical detection.

In Vitro Enzymatic Synthesis of this compound

This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC enzymes.

1. Reagents and Materials:

-

Purified, recombinant TKS and OAC enzymes (e.g., His-tagged proteins from E. coli expression)

-

Reaction Buffer: 50 mM HEPES or Sodium Citrate, pH 6.0-7.0

-

Substrates: Hexanoyl-CoA (100-200 µM), Malonyl-CoA (200-600 µM)

-

Reducing Agent: 5 mM Dithiothreitol (DTT)

-

Quenching Solution: Acetonitrile or Methanol with 0.1% formic acid

-

Nuclease-free water

2. Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube by combining the reaction buffer, DTT, Hexanoyl-CoA, and Malonyl-CoA.

-

Initiate the reaction by adding purified TKS (e.g., 1-5 µg) and OAC (e.g., 1-5 µg) enzymes to the mixture.

-

Incubate the reaction at a suitable temperature (e.g., 20-30°C) for a defined period (e.g., 1-16 hours).

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

-

Collect the supernatant for analysis by HPLC or LC-MS/MS.

HPLC-UV Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound using High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15-20 minutes).

-

Flow Rate: 0.4 - 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 220 nm, 270 nm, or 280 nm.

3. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and integrate the peak corresponding to this compound (retention time of ~10.8 min under specific conditions).

-

Quantify the concentration in the samples using the linear regression equation from the calibration curve.

For more sensitive and specific quantification, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended. Analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions.

Caption: General workflow for in vitro synthesis and HPLC analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 491-72-5 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to the Enzymatic Reaction of Tetraketide Synthase (TKS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraketide synthase (TKS) is a pivotal enzyme in the biosynthesis of a diverse array of natural products, most notably as a key player in the cannabinoid pathway in Cannabis sativa. As a type III polyketide synthase (PKS), TKS catalyzes the iterative decarboxylative condensation of malonyl-CoA units with a starter acyl-CoA, typically hexanoyl-CoA, to generate a linear tetraketide intermediate. This guide provides a comprehensive overview of the TKS enzymatic reaction, including its mechanism, structure, and role in biosynthesis. Detailed experimental protocols for the expression, purification, and characterization of TKS are provided, along with methods for quantitative analysis of its products. This document aims to be a critical resource for researchers engaged in the study of polyketide biosynthesis and the development of novel therapeutics.

Introduction to Tetraketide Synthase

Tetraketide synthase belongs to the type III family of polyketide synthases, which are homodimeric enzymes responsible for the biosynthesis of a wide range of secondary metabolites in plants, fungi, and bacteria.[1] Unlike the more complex type I and II PKSs, type III PKSs utilize a single active site to perform iterative condensations of a starter CoA-thioester with an extender substrate, most commonly malonyl-CoA.[1]

In the context of Cannabis sativa, TKS, also referred to as olivetol synthase (OLS), is a central enzyme in the production of cannabinoids.[2][3] It catalyzes the formation of a linear tetraketide from hexanoyl-CoA and three molecules of malonyl-CoA.[2] This linear intermediate is then cyclized by a separate enzyme, olivetolic acid cyclase (OAC), to form this compound, the precursor to major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). In the absence of OAC, the TKS product can undergo non-enzymatic cyclization to form olivetol.

Enzymatic Reaction and Mechanism

The catalytic cycle of TKS follows a mechanism common to type III PKSs, involving a series of decarboxylative Claisen-type condensations. The active site contains a conserved Cys-His-Asn catalytic triad that is essential for its function.

The reaction proceeds through the following key steps:

-

Starter Molecule Loading: The reaction is initiated by the loading of a starter molecule, typically hexanoyl-CoA, into the active site of TKS.

-

Decarboxylation of Malonyl-CoA: An extender unit, malonyl-CoA, enters the active site and is decarboxylated to form a reactive acetyl-CoA enolate.

-

Iterative Condensation: The acetyl-CoA enolate then attacks the carbonyl group of the growing polyketide chain attached to the enzyme, extending it by two carbons. This process is repeated two more times, with each cycle adding an acetyl group from malonyl-CoA.

-

Formation of the Linear Tetraketide: After three successive condensations, a linear tetraketide intermediate is formed.

-

Product Release: TKS releases the linear tetraketide, which can then be acted upon by this compound cyclase (OAC) for cyclization into this compound. In the absence of OAC, the intermediate can spontaneously cyclize to form olivetol and other byproduct pyrones.

Signaling Pathway of Cannabinoid Precursor Biosynthesis

Quantitative Data

The following tables summarize key quantitative data related to the activity of TKS and the coupled TKS-OAC reaction.

Table 1: In Vivo and In Vitro Product Formation

| Condition | Product | Concentration (mg/L) |

| In vivo (E. coli co-expressing TKS and OAC) | This compound | 14.8 ± 0.5 |

| Olivetol | 3.6 ± 0.9 | |

| In vitro (TKS and OAC coupled assay) | This compound | Major Product |

| Olivetol | Minor Product | |

| HTAL (5-hydroxy-2-pentyl-4H-pyran-4-one) | Byproduct | |

| PDAL (3,5-dihydroxy-2-pentyl-4H-pyran-4-one) | Byproduct |

Table 2: Substrate Specificity of TKS (Qualitative)

| Starter Substrate | Product Formation |

| Hexanoyl-CoA (C6) | Yes |

| Longer-chain acyl-CoAs (up to C14 in L190G mutant) | Yes (for mutant) |

Note: Detailed kinetic parameters (Km, kcat) for TKS are not extensively reported in a consolidated manner in the literature, often due to the complexity of the multi-step reaction and the instability of the linear tetraketide intermediate.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of TKS and OAC.

Protein Expression and Purification of TKS and OAC from E. coli

-

Vector Construction: The cDNAs for C. sativa TKS and OAC are cloned into a suitable expression vector, such as pET or pQE, often with an N-terminal His6-tag or GST-tag to facilitate purification.

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or M15).

-

Cell Culture:

-

Inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

-

Induction of Protein Expression:

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature, such as 18-20°C, for 16-20 hours to enhance the yield of soluble protein.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 2 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA or Glutathione-Sepharose column (depending on the tag) pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20 mM imidazole for His-tagged proteins).

-

Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

-

Tag Cleavage (Optional): If a cleavage site (e.g., for TEV or PreScission protease) is included between the tag and the protein, the tag can be removed by incubation with the respective protease. The cleaved tag and protease are then removed by a second round of affinity chromatography.

-

Size-Exclusion Chromatography: For further purification, the eluted protein can be subjected to size-exclusion chromatography on a column like a Superdex 200, equilibrated with a suitable buffer (e.g., 20 mM HEPES-NaOH pH 7.5, 25 mM NaCl).

-

Purity Assessment and Quantification:

-

Assess protein purity by SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with a NanoDrop spectrophotometer.

-

TKS and OAC Coupled Enzyme Assay

-

Reaction Mixture: Prepare the reaction mixture in a final volume of 50 µL containing:

-

20 mM HEPES buffer, pH 7.0

-

5 mM DTT

-

0.2 mM hexanoyl-CoA

-

12 µg of malonyl-CoA synthetase (MCS)

-

0.2 mM CoA

-

0.4 mM ATP

-

2.5 mM MgCl2

-

8 mM sodium malonate

-

Purified TKS (e.g., 5-10 µg)

-

Purified OAC (e.g., 5-10 µg)

-

-

Incubation: Incubate the reaction mixture at 20°C for 60 minutes.

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

-

Analysis: Resuspend the dried extract in methanol for analysis by HPLC or LC-MS.

LC-MS/MS for this compound Quantification

-

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

-

Mass Spectrometer: Agilent 6560 Ion Mobility Q-TOF or a triple quadrupole instrument.

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.

-

Mobile Phase A: 0.05% formic acid in water.

-

Mobile Phase B: 0.05% formic acid in acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 50°C.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 20 minutes) should be used to separate the products.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound, olivetol, HTAL, and PDAL.

-

Determine the concentration of each compound in the samples by comparing their peak areas to the calibration curve.

-

Site-Directed Mutagenesis of TKS

-

Primer Design:

-

Design mutagenic primers (25-45 bases in length) containing the desired mutation in the middle of the primer.

-

The primers should be complementary to opposite strands of the plasmid DNA.

-

The melting temperature (Tm) of the primers should be ≥ 78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu) with the TKS expression plasmid as the template and the mutagenic primers.

-

The PCR will amplify the entire plasmid, incorporating the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with DpnI endonuclease for at least 2 hours at 37°C. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Sequencing:

-

Plate the transformed cells on selective media (containing the appropriate antibiotic).

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

-

Visualizations

Catalytic Cycle of Tetraketide Synthase

Experimental Workflow for TKS-OAC Coupled Assay and Analysis

Logical Relationship of TKS Products

Conclusion

Tetraketide synthase is a fascinating enzyme with significant implications for both fundamental biochemical research and the pharmaceutical industry. Its relatively simple structure and complex catalytic activity make it an excellent model for studying enzyme mechanism and evolution. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of TKS and other type III polyketide synthases, paving the way for the development of novel biocatalysts and therapeutic agents. The continued investigation into the structure-function relationships of TKS will undoubtedly uncover new opportunities for protein engineering and synthetic biology.

References

- 1. Expression, purification and crystallization of a plant polyketide cyclase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for microbial synthesis of olivetolic acid in E. coli.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olivetolic acid (OLA) is a key precursor in the biosynthesis of various cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Traditional methods for obtaining OLA rely on extraction from Cannabis sativa or complex chemical synthesis. This document outlines a detailed protocol for the microbial synthesis of this compound in Escherichia coli, offering a promising alternative for a scalable and controlled production platform. The methodology is based on the heterologous expression of key enzymes from C. sativa and metabolic engineering of the E. coli host to enhance precursor supply. This protocol describes the construction of an OLA-producing E. coli strain, fermentation procedures, and analytical methods for quantification.

I. Core Biosynthetic Pathway and Engineering Strategy

The microbial synthesis of this compound in E. coli is centered around the expression of two key enzymes from Cannabis sativa:

-

This compound Synthase (OLS) : A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1][3]

-

This compound Cyclase (OAC) : An enzyme that catalyzes the C2-C7 intramolecular aldol condensation of the tetraketide intermediate to produce this compound, ensuring the retention of the carboxylic acid group.[4]

A major bottleneck in achieving high titers of OLA is the limited availability of the precursors, hexanoyl-CoA and malonyl-CoA, in the native E. coli metabolism. To address this, the following metabolic engineering strategies are employed:

-

Enhancing Hexanoyl-CoA Supply : Overexpression of the native E. coli acyl-activating enzyme FadD, which can convert exogenous hexanoate to hexanoyl-CoA.

-

Boosting Malonyl-CoA Pool : Overexpression of the native E. coli acetyl-CoA carboxylase (ACC) complex (encoded by accA, accB, accC, accD), which carboxylates acetyl-CoA to malonyl-CoA.

-

Alternative Hexanoyl-CoA Pathway : Implementation of a β-oxidation reversal pathway to generate hexanoyl-CoA from a single carbon source like glycerol, reducing reliance on expensive precursors.

II. Data Presentation

Table 1: Summary of this compound Production in Engineered E. coli Strains

| Strain | Key Genetic Modifications | Precursor Feeding | Titer (mg/L) | Reference |

| BL-OLS-OAC | Expression of OLS and OAC | 4 mM Hexanoate | ~0.1 | |

| BL-OLS-OAC-FadD | OLS, OAC, FadD overexpression | 4 mM Hexanoate | ~0.2 | |

| BL-OLS-OAC-ACC | OLS, OAC, ACC overexpression | 4 mM Hexanoate | ~0.4 | |

| BL-OLS-OAC-FadD-MCS | OLS, OAC, FadD, MCS overexpression | 4 mM Hexanoate, 12 mM Malonate | 0.71 | |

| MG-OLS-OAC-FadD-MCS | OLS, OAC, FadD, MCS overexpression in MG1655(DE3) | 4 mM Hexanoate, 12 mM Malonate | ~0.8 | |

| JST10-OLS-OAC-FadD-ACC | Optimized strain with β-oxidation reversal and ACC overexpression | Glycerol as primary carbon source | 80 |

Strains are based on E. coli BL21(DE3) unless otherwise specified. MCS refers to Malonyl-CoA Synthetase.

Table 2: Optimization of Fermentation Conditions for OLA Production

| Parameter | Condition | OLA Titer (mg/L) | Reference |

| Temperature | 22°C | ~45 | |

| 30°C | ~35 | ||

| 37°C | ~20 | ||

| Working Volume (in 25mL flask) | 5 mL | ~45 | |

| 10 mL | ~30 | ||

| 15 mL | ~20 | ||

| IPTG Concentration | 10 µM | ~30 | |

| 50 µM | ~45 | ||

| 100 µM | ~40 | ||

| Cumate Concentration | 10 µM | ~45 | |

| 50 µM | ~35 | ||

| 100 µM | ~30 |

Data is for the JST10-OLS-OAC-FadD-ACC strain cultured in LB-like MOPS medium with 2% glycerol.

III. Experimental Protocols

Protocol 1: Construction of OLA-Producing E. coli Strain

This protocol describes the general steps for constructing an E. coli strain for this compound production. Specific plasmid details may vary.

1. Gene Synthesis and Codon Optimization:

-

Synthesize the genes for Cannabis sativa this compound synthase (OLS) and this compound cyclase (OAC).

-

Codon-optimize the gene sequences for expression in E. coli.

2. Plasmid Vector Selection:

-

Utilize a dual-expression vector, such as pETDuet-1, to co-express OLS and OAC from a single plasmid.

-

For expressing auxiliary enzymes (e.g., FadD, ACC complex), use compatible plasmids with different antibiotic resistance markers and origins of replication (e.g., pACYC, pCDF).

3. Cloning:

-

Clone the codon-optimized OLS and OAC genes into the multiple cloning sites of the pETDuet-1 vector under the control of T7 promoters.

-

Similarly, clone the auxiliary genes into their respective expression vectors.

4. Transformation:

-

Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3) or MG1655(DE3).

-

Use electroporation or heat shock for transformation.

-

Select for successful transformants on LB agar plates containing the appropriate antibiotics.

5. Strain Verification:

-

Confirm the presence of the plasmids and correct gene inserts through colony PCR and Sanger sequencing.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol details the cultivation of the engineered E. coli for OLA production in shake flasks.

1. Inoculum Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.

-

Grow overnight at 37°C with shaking at 250 rpm.

2. Production Culture:

-

Prepare shake flasks containing LB-like MOPS medium supplemented with 2% (w/v) glycerol. For strains requiring precursor feeding, add 4 mM hexanoate.

-

Inoculate the production medium with the overnight culture to an initial OD₆₀₀ of 0.1.

-

Incubate at 37°C with shaking at 250 rpm.

3. Induction:

-

When the culture OD₆₀₀ reaches 0.4-0.8, induce protein expression by adding IPTG and/or other inducers (e.g., cumate) to their optimized final concentrations (e.g., 50 µM IPTG, 10 µM cumate).

-

After induction, reduce the temperature to 22°C for optimal OLA production.

4. Fermentation:

-

Continue the fermentation for 48-72 hours.

-

Collect samples periodically to measure cell density and OLA concentration.

Protocol 3: Extraction and Quantification of this compound

This protocol outlines the procedure for extracting OLA from the culture medium and quantifying it using LC-MS.

1. Sample Preparation:

-

Take a 1 mL aliquot of the culture.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.

-

Transfer the supernatant to a new microcentrifuge tube.

2. Extraction:

-

Acidify the supernatant to a pH of ~2.0 using 6 M HCl.

-

Add an equal volume of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 2 minutes to extract the OLA into the organic phase.

-

Centrifuge at 13,000 rpm for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate).

3. Sample Finalization:

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-suspend the dried extract in a known volume (e.g., 200 µL) of methanol.

-

Filter the re-suspended sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS Quantification:

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3-0.6 mL/min.

-

Detection: Monitor for the specific m/z of this compound in negative ion mode.

-

Quantification: Create a standard curve using an authentic this compound standard to quantify the concentration in the samples.

IV. Visualizations

References

Application Notes and Protocols for High-Titer Production of Olivetolic Acid in Engineered Fungal Hosts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of olivetolic acid (OA) and its analogs at high titers using engineered fungal hosts. This methodology offers a promising alternative to plant-based extraction or chemical synthesis, leveraging the metabolic capabilities of filamentous fungi, specifically Aspergillus nidulans, for efficient and scalable production.

Introduction

This compound is a key precursor in the biosynthesis of cannabinoids, a class of compounds with significant therapeutic potential.[1] Traditional production methods are often limited by low yields and the formation of unwanted byproducts.[1] Recent advancements in synthetic biology have enabled the engineering of microbial hosts for the production of OA. This document details a novel approach utilizing a non-plant biosynthetic pathway, comprising a set of fungal tandem polyketide synthases (PKSs), heterologously expressed in Aspergillus nidulans.[1][2] This system has been shown to produce high titers of OA and its analogs, such as sphaerophorolcarboxylic acid (SA).[1]

Data Presentation

The following table summarizes the quantitative data for the production of this compound and its analogs in engineered Aspergillus nidulans strains.

| Compound | Engineered Strain | Titer (mg/L) | Cultivation Time (days) |

| This compound (OA) | A. nidulans expressing fungal tandem PKSs and thioesterase | ~80 | 5 |

| Sphaerophorolcarboxylic Acid (SA) | A. nidulans expressing fungal tandem PKSs and thioesterase | Not specified | 5 |

| This compound analogs | A. nidulans expressing fungal tandem PKSs and thioesterase | Not specified | 5 |

Table 1: Summary of this compound and analog titers from heterologous expression in A. nidulans. Data is based on culturing in CD-ST media for 5 days.

Experimental Protocols

Fungal Strain Engineering

This protocol describes the construction of expression plasmids and the transformation of Aspergillus nidulans for the production of this compound.

Objective: To construct expression plasmids containing the genes for the highly-reducing polyketide synthase (HRPKS), non-reducing polyketide synthase (NRPKS), and the associated thioesterase (TE).

Materials:

-